Comparative PI3Kα vs. PI3Kδ Inhibition Potency of 1-(Pyridin-2-ylmethyl)piperidin-3-ol
In recombinant PI3K assays, 1-(Pyridin-2-ylmethyl)piperidin-3-ol exhibits approximately 2.9-fold higher potency against the p110alpha isoform (IC50 = 35 nM) compared to the p110delta isoform (IC50 = 102 nM) [1]. This isoform preference is notable when compared to other piperidine-based scaffolds, where modification of the N-substituent can invert or erase selectivity.
| Evidence Dimension | PI3K Isoform Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | PI3Kα: 35 nM; PI3Kδ: 102 nM |
| Comparator Or Baseline | Intra-compound comparison between PI3K alpha and delta isoforms |
| Quantified Difference | 2.9-fold greater potency for PI3Kα over PI3Kδ |
| Conditions | Inhibition of recombinant human N-terminal Myr signal and C-terminal Flag-tagged PI3K p110alpha and p110beta expressed in rat Rat1 cells; in vitro enzyme assay |
Why This Matters
This differential isoform activity provides a defined potency window, enabling researchers to select this compound as a starting point for developing PI3Kα-preferring inhibitors or for probing isoform-specific biology, unlike less selective or undefined analogs.
- [1] BindingDB. BDBM207234: IC50 = 35 nM for PI3K p110alpha; BDBM50394893: IC50 = 102 nM for PI3K p110delta. View Source
